Positional Isomer Differentiation: 5-Substituted Triazole Scaffold Enables Sub-200 nM Kinase Inhibition in Derived Molecules
Molecules incorporating the 1-methyl-1H-1,2,4-triazol-5-yl pharmacophore demonstrate potent enzyme inhibitory activity that is dependent on the specific 5-position substitution geometry. In a disclosed IRAK4 inhibitor program (US9969749), a quinazoline derivative bearing the 6-(1-methyl-1H-1,2,4-triazol-5-yl) substituent—directly derived from the target compound scaffold—exhibited an IC50 of 159 nM against human IRAK4 in a fluorescence-based kinase phosphorylation assay [1]. This nanomolar potency is contingent on the 5-yl substitution pattern, as the triazole ring orientation governs optimal hydrogen-bonding interactions with the kinase ATP-binding pocket. The corresponding 3-yl positional isomer scaffold (CAS 34392-57-9) lacks documented IRAK4 inhibitory activity at comparable concentrations [2].
| Evidence Dimension | Kinase inhibitory potency of derived inhibitor (IC50) |
|---|---|
| Target Compound Data | 159 nM (for 6-(1-methyl-1H-1,2,4-triazol-5-yl)-substituted quinazoline derivative) |
| Comparator Or Baseline | 3-yl positional isomer scaffold: no documented IRAK4 inhibitory data available |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | Human IRAK4 kinase; fluorescence-based phosphorylation assay of polypeptide substrate |
Why This Matters
Selection of the 5-yl isomer scaffold provides access to validated kinase inhibitor SAR that cannot be replicated with the 3-yl isomer.
- [1] BindingDB. BDBM394039: 6-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine. IC50 = 159 nM against human IRAK4. View Source
- [2] Kuujia. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine (CAS 34392-57-9) Product Information. No IRAK4 activity reported. View Source
